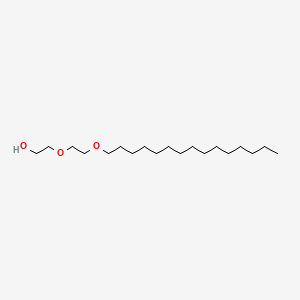

2-(2-(Pentadecyloxy)ethoxy)ethanol

Description

Properties

CAS No. |

56049-80-0 |

|---|---|

Molecular Formula |

C19H40O3 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

2-(2-pentadecoxyethoxy)ethanol |

InChI |

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-21-18-19-22-17-15-20/h20H,2-19H2,1H3 |

InChI Key |

BBRRSEMXTGVTOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCOCCOCCO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 2 Pentadecyloxy Ethoxy Ethanol

Chemical Transformations Involving the Terminal Hydroxyl Group

The terminal hydroxyl (-OH) group is the most reactive site on the molecule for many chemical transformations, serving as a key point for derivatization.

Esterification and Etherification Reactions

The primary alcohol group of 2-(2-(pentadecyloxy)ethoxy)ethanol can readily undergo esterification and etherification, which are fundamental reactions for modifying its properties.

Esterification: This reaction involves the condensation of the terminal hydroxyl group with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. This process is often catalyzed by an acid. For instance, the reaction with fatty acids can produce ester-functionalized non-ionic surfactants. A general example is the transesterification of a methyl ester, like methyl laurate, with a diethylene glycol monoether in the presence of a solid base catalyst. researchgate.net This reaction is significant in the synthesis of novel biodiesels and other specialty chemicals. researchgate.net Similarly, esters can be formed by reacting the alcohol with acyl chlorides in the presence of a base like pyridine. google.com

Etherification: The hydroxyl group can also be converted into an ether linkage. This can be achieved through reactions such as Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Another method is the acid-catalyzed reaction between the alcohol and another alcohol, leading to the formation of a new ether. For example, diethylene glycol can be reacted with ethanol (B145695) in the presence of a solid acid catalyst to produce diethylene glycol monoethyl ether. google.comresearchgate.net This method can be adapted to further etherify the terminal hydroxyl group of 2-(2-(pentadecyloxy)ethoxy)ethanol.

| Reaction Type | Reagents & Conditions | Product Type | Significance |

| Esterification | Carboxylic Acid (or derivative), Acid Catalyst | Ester | Modification of surfactant properties, synthesis of specialty chemicals. researchgate.net |

| Etherification | Alkyl Halide, Strong Base (Williamson Synthesis) | Ether | Alters hydrophilicity and chemical stability. |

| Etherification | Alcohol, Acid Catalyst | Ether | Synthesis of more complex polyether structures. google.comresearchgate.net |

Oxidation and Reduction Pathways of the Hydroxyl Moiety

Oxidation: The primary hydroxyl group of 2-(2-(pentadecyloxy)ethoxy)ethanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. libretexts.org

To Aldehydes: Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can selectively oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org

To Carboxylic Acids: Stronger oxidizing agents, such as potassium dichromate(VI) in the presence of dilute sulfuric acid, will oxidize the primary alcohol to a carboxylic acid. libretexts.orgchemguide.co.uk This transformation is typically carried out under reflux to ensure the reaction goes to completion. libretexts.org A two-step, one-pot procedure using NaOCl/TEMPO followed by NaClO2 is also effective for converting primary alcohols to carboxylic acids under mild conditions. nih.gov The presence of the hydroxyl group is known to lower the oxidation potential of polyethylene (B3416737) glycol (PEG)-based molecules. nih.gov

Reduction: The terminal hydroxyl group is already in a reduced state, so it does not typically undergo further reduction.

Reactivity of the Polyoxyethylene Ether Linkages

The ether linkages within the polyoxyethylene chain are generally more stable than the terminal hydroxyl group but can be cleaved under specific conditions.

Stability Under Acidic and Basic Conditions

Polyoxyethylene ethers are generally stable under basic conditions. quora.com However, they can undergo cleavage under strong acidic conditions, particularly at elevated temperatures. quora.comgoogle.com This acid-catalyzed hydrolysis breaks the ether bonds, leading to the degradation of the polyoxyethylene chain. google.com The stability of these ether linkages is a critical factor in the applications of such surfactants in various formulations.

Degradation Mechanisms of the Ether Chain

The degradation of the polyoxyethylene chain can occur through several mechanisms, most notably autoxidation. nih.govnih.gov This process involves the reaction of the ether with atmospheric oxygen, often initiated by heat, light, or the presence of metal ions. Autoxidation leads to the formation of hydroperoxides, which can then decompose to cause chain scission, resulting in a decrease in the number of ethylene (B1197577) oxide units. nih.gov This degradation can alter the surface-active properties of the surfactant. nih.gov Another degradation pathway involves reaction with hydroxyl radicals, which can also induce chain scission and reduce the molecular weight of the polymer. chemrxiv.org In some cases, biological processes can also degrade polyethers, often starting with the oxidation of the terminal alcohol group followed by cleavage of the ether linkage. nih.gov

Modifications of the Pentadecyl Aliphatic Chain

The pentadecyl chain is a long, saturated hydrocarbon chain, which makes it relatively inert to most chemical reactions. Its primary role is to provide the hydrophobic character to the surfactant molecule. However, modifications are possible, though they generally require more vigorous reaction conditions than transformations involving the hydroxyl group.

Functionalization via Radical Reactions

The polyether backbone of 2-(2-(pentadecyloxy)ethoxy)ethanol is susceptible to radical-initiated reactions. The presence of ether linkages can lead to the formation of radicals, which can initiate further chemical transformations.

Research into polyethylene glycol (PEG), a class of compounds to which 2-(2-(pentadecyloxy)ethoxy)ethanol belongs, has shown that radical formation can occur through various mechanisms. For instance, the thermal oxidative degradation of PEG can generate PEG radicals that are capable of initiating oxidation reactions. rsc.org In one study, PEG radicals were used to initiate the oxidation of benzylic alcohols to carbonyl compounds in the absence of traditional catalysts. rsc.org This suggests that under specific conditions, such as elevated temperature and the presence of oxygen, the ether backbone of 2-(2-(pentadecyloxy)ethoxy)ethanol could undergo similar radical formation, potentially leading to chain scission or the formation of reactive intermediates.

Furthermore, interactions with other materials can induce radical generation. A study on the combination of PEG and polyvinyl chloride (PVC) medical tubing demonstrated the generation of free radicals, including PEG alkoxy radicals. nih.gov This was hypothesized to be due to the dehydrochlorinated PVC surface increasing the oxidative potential of PEG autooxidation. nih.gov This finding highlights the potential for the local environment to influence the radical chemistry of polyether compounds like 2-(2-(pentadecyloxy)ethoxy)ethanol.

The primary sites for radical attack on the 2-(2-(pentadecyloxy)ethoxy)ethanol molecule are the carbon atoms adjacent to the ether oxygens. The abstraction of a hydrogen atom from these positions results in the formation of a carbon-centered radical, which can then undergo various reactions, including oxidation, cross-linking, or reaction with other molecules. The terminal hydroxyl group can also participate in radical reactions, for example, through oxidation to an aldehyde or carboxylic acid.

| Reaction Type | Initiator/Condition | Potential Outcome for 2-(2-(Pentadecyloxy)ethoxy)ethanol | Reference |

| Oxidation | Thermal Degradation / O₂ | Formation of carbonyl compounds, chain cleavage | rsc.org |

| Radical Propagation | Interaction with surfaces (e.g., PVC) | Generation of alkoxy radicals, surface functionalization | nih.gov |

| Photo-initiation | UV light / Photoinitiator | Introduction of functional groups (e.g., carboxy, amine) | rsc.org |

Unsaturated Analog Synthesis and Reactivity

The synthesis of unsaturated analogs of 2-(2-(pentadecyloxy)ethoxy)ethanol introduces reactive double bonds into the molecule, significantly expanding its potential for polymerization and further functionalization. A common strategy to achieve this is through esterification of the terminal hydroxyl group with an unsaturated carboxylic acid or anhydride (B1165640).

Drawing parallels from the synthesis of unsaturated polyesters (UPRs), 2-(2-(pentadecyloxy)ethoxy)ethanol can serve as the glycol component in a polycondensation reaction with unsaturated diacids, such as maleic acid or itaconic acid. nih.govresearchgate.net The reaction, typically carried out at elevated temperatures, would yield an oligomer or polymer containing the pentadecyloxyethoxyethyl moiety and reactive carbon-carbon double bonds along the backbone. The properties of the resulting unsaturated resin, such as viscosity and reactivity, would be influenced by the structure of the glycol component. nih.govresearchgate.net The presence of the long pentadecyl chain would be expected to impart significant hydrophobicity and potentially influence the morphology of the final cured material.

Alternatively, a more direct approach involves the reaction of 2-(2-(pentadecyloxy)ethoxy)ethanol with a molecule like methacrylic anhydride. This reaction functionalizes the terminal alcohol with a methacrylate (B99206) group, a versatile handle for radical polymerization. researchgate.net Microwave-assisted, solvent-free methods have been developed for the efficient methacrylation of PEG derivatives. researchgate.net

The reactivity of these unsaturated analogs is dominated by the newly introduced double bond. They can undergo free-radical polymerization, often initiated by thermal or photochemical means, to form cross-linked thermoset materials. The flexibility and properties of these materials can be tailored by co-polymerizing with other unsaturated monomers, such as styrene (B11656) or dimethyl itaconate. nih.gov The long alkyl chain of the original molecule would be incorporated as a pendant group, influencing properties like hydrophobicity, thermal stability, and mechanical performance.

Synthesis of Conjugates and Hybrid Materials Incorporating 2-(2-(Pentadecyloxy)ethoxy)ethanol Scaffolds

The distinct hydrophobic and hydrophilic domains of 2-(2-(pentadecyloxy)ethoxy)ethanol make it an attractive building block for creating complex macromolecular structures and functional materials.

Covalent Attachment to Polymer Backbones

The terminal hydroxyl group of 2-(2-(pentadecyloxy)ethoxy)ethanol provides a convenient anchor point for its covalent attachment to various polymer backbones. This "grafting to" approach is a widely used strategy to modify the properties of existing polymers, imparting characteristics such as improved solubility, surface modification, and self-assembly capabilities.

One common method involves the reaction of the hydroxyl group with polymers containing reactive functional groups, such as carboxylic acids. For example, 2-(2-(pentadecyloxy)ethoxy)ethanol can be attached to a poly(acrylic acid) backbone through an esterification reaction, often facilitated by a coupling agent like a carbodiimide (B86325). Similarly, it can be conjugated to polymers like chitosan, which possesses free amine groups, via the formation of an amide bond after activating the terminal hydroxyl group or using a diacid linker. mdpi.com

This covalent attachment can be used to create amphiphilic graft copolymers. These copolymers, consisting of a polymer backbone with pendant chains of 2-(2-(pentadecyloxy)ethoxy)ethanol, can exhibit interesting solution behaviors and solid-state morphologies. The hydrophilic polyether part of the side chain can enhance water solubility or compatibility with polar media, while the pentadecyl tail introduces hydrophobic character. ui.ac.id

Another approach involves the polymerization of epoxide monomers, such as allyl glycidyl (B131873) ether, to create a polyether backbone with functional groups along its length. nih.gov These functional groups can then be used to conjugate molecules like a modified 2-(2-(pentadecyloxy)ethoxy)ethanol, allowing for a high loading capacity of the amphiphilic moiety along the polymer chain. nih.gov

| Polymer Backbone | Coupling Chemistry | Resulting Structure | Reference |

| Poly(acrylic acid) | Esterification (e.g., carbodiimide coupling) | Graft copolymer with ester linkage | mdpi.com |

| Chitosan | Amide bond formation (with linker) | Polysaccharide-graft-amphiphile | mdpi.com |

| Surface-oxidized Polyethylene | Carbodiimide coupling | Surface-grafted amphiphilic chains | cornell.edu |

| Poly(allyl glycidyl ether) | Thiol-ene reaction on allyl groups | Polyether with high density of pendant amphiphilic chains | nih.gov |

Integration into Supramolecular Assemblies for Materials Science (Non-biological Focus)

The amphiphilic structure of 2-(2-(pentadecyloxy)ethoxy)ethanol drives its self-assembly into ordered supramolecular structures in solution. This behavior is fundamental to its application in materials science, where the goal is to create materials with controlled nanoscale architectures.

In aqueous environments, molecules of 2-(2-(pentadecyloxy)ethoxy)ethanol are expected to form micelles. In these structures, the hydrophobic pentadecyl tails aggregate to form a core that is shielded from the water, while the hydrophilic diethylene glycol heads form a corona at the micelle-water interface. The formation and properties of these micelles, such as their size and critical micelle concentration (CMC), are dictated by the balance between the hydrophobic and hydrophilic portions of the molecule. nih.gov

These self-assembled structures have potential applications in materials science as nanoreactors or delivery vehicles for hydrophobic compounds in aqueous systems. For instance, studies on similar amphiphilic copolymers based on PEG have shown their ability to encapsulate hydrophobic molecules, such as pyrene, within their micellar cores. nih.gov

Beyond simple micellization, 2-(2-(pentadecyloxy)ethoxy)ethanol can be incorporated into more complex supramolecular systems. For example, it can be used as a surfactant to template the formation of mesoporous materials or to stabilize nanoparticle dispersions. Its integration into block copolymers, where one block is composed of or contains the 2-(2-(pentadecyloxy)ethoxy)ethanol moiety, can lead to the formation of a rich variety of ordered nanostructures in the solid state, such as lamellae, cylinders, or spheres, depending on the volume fraction of the constituent blocks. These materials, with their well-defined nanoscale domains, are of interest for applications in areas like nanotechnology and advanced coatings.

Furthermore, the interaction of the polyether part of the molecule with specific host molecules, such as cyclodextrins, can lead to the formation of inclusion complexes. sigmaaldrich.com These non-covalent interactions can be used to build up larger supramolecular architectures, such as pseudo-rotaxanes, which can act as reversible cross-links in hydrogel networks, leading to self-healing materials. sigmaaldrich.com

Advanced Analytical Techniques in Research of 2 2 Pentadecyloxy Ethoxy Ethanol

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in providing detailed information about the molecular architecture of 2-(2-(Pentadecyloxy)ethoxy)ethanol.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of alcohol ethoxylates. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov Both ¹H and ¹³C NMR provide valuable insights into the molecular framework. In the ¹H NMR spectrum of similar alcohol ethoxylates, specific proton signals can be assigned to different parts of the molecule. For instance, the terminal methyl group (CH₃) of the pentadecyl chain typically appears as a triplet at a low chemical shift, while the methylene (B1212753) groups (CH₂) of the alkyl chain produce a complex multiplet. The protons of the ethoxy groups (-OCH₂CH₂-) and the terminal ethanol (B145695) group (-CH₂OH) resonate at distinct chemical shifts, allowing for their identification and the determination of the average degree of ethoxylation. researchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons, confirming the structural assignments made from one-dimensional spectra. For complex mixtures or solid samples, solid-state NMR can provide information on the conformation and dynamics of the molecules in the solid state. rsc.org

NMR Data for a Representative Alcohol Ethoxylate

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (alkyl chain) | ~0.88 (triplet) | ~14.1 |

| (CH₂)n (alkyl chain) | ~1.25 (multiplet) | ~22.7 - 31.9 |

| -CH₂-O- (alkyl) | ~3.4-3.6 (multiplet) | ~70-72 |

| -O-CH₂-CH₂-O- | ~3.6-3.7 (multiplet) | ~69-71 |

| -CH₂-OH | ~3.7 (triplet) | ~61.7 |

| -OH | Variable | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise mass determination and elemental composition analysis of 2-(2-(Pentadecyloxy)ethoxy)ethanol and its related oligomers. researchgate.netnih.govresearchgate.netingenieria-analitica.com Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from these non-volatile surfactants. nih.gov ESI-MS is particularly effective as it can produce multiply charged ions of the ethoxylate oligomers, often as adducts with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) ions. springernature.com

The high mass accuracy of HRMS allows for the unambiguous determination of the elemental formula for each detected oligomer, which is crucial for confirming the presence of the pentadecyl group and the number of ethoxy units. This "molecular fingerprinting" capability is vital for identifying impurities and characterizing the distribution of different ethoxymers in a sample. nih.gov

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in 2-(2-(Pentadecyloxy)ethoxy)ethanol. nih.govstudymind.co.ukdocbrown.infoyoutube.comlibretexts.orgpcbiochemres.com The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the terminal hydroxyl group, often broadened due to hydrogen bonding. ias.ac.in Strong C-H stretching vibrations from the pentadecyl and ethoxy groups are observed around 2850-2960 cm⁻¹. The C-O stretching vibrations of the ether linkages and the alcohol appear in the fingerprint region, typically between 1050 and 1150 cm⁻¹. nist.gov

Raman spectroscopy provides complementary information. nih.govresearchgate.netresearchgate.netfao.org The C-C skeletal vibrations of the alkyl chain and the symmetric stretching of the C-O-C ether bonds are often more prominent in the Raman spectrum. researchgate.net Together, IR and Raman spectra offer a comprehensive profile of the functional groups, confirming the alcohol ethoxylate structure.

Key Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 3200-3600 (broad) | 3200-3600 (broad) | Stretching |

| C-H | 2850-2960 (strong) | 2850-2960 (strong) | Stretching |

| C-O | 1050-1150 (strong) | 1050-1150 (weak) | Stretching |

Chromatographic Separations and Detection Strategies

Chromatographic techniques are essential for separating the components of complex alcohol ethoxylate mixtures and for assessing the purity of 2-(2-(Pentadecyloxy)ethoxy)ethanol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Homolog Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the purity and determining the homolog distribution of lower molecular weight alcohol ethoxylates. researchgate.netnih.govresearchgate.net Due to the relatively high boiling point of these compounds, derivatization is often necessary to increase their volatility. nih.govresearchgate.net Silylation, for example, using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the terminal hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) ether. researchgate.netthermofisher.com

Following separation on a GC column, the individual oligomers are introduced into the mass spectrometer, which provides mass-to-charge ratio information for identification. researchgate.net GC-MS can effectively separate and quantify the free pentadecyl alcohol, the target compound 2-(2-(Pentadecyloxy)ethoxy)ethanol, and other ethoxymers with varying numbers of ethylene (B1197577) oxide units. thermofisher.com This allows for a detailed purity profile and the determination of the ethylene oxide adduct distribution. thermofisher.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-ionic surfactants like 2-(2-(Pentadecyloxy)ethoxy)ethanol. nih.govepa.govtandfonline.comnih.govthermofisher.comtandfonline.comthermofisher.comlcms.cznih.govnih.gov Since these compounds lack a strong UV chromophore, universal detectors such as Evaporative Light Scattering Detectors (ELSD) and Refractive Index (RI) detectors are often employed. nih.govtandfonline.com ELSD is particularly advantageous as it is compatible with gradient elution, which is often necessary for separating complex oligomer mixtures. tandfonline.com

Coupling HPLC with mass spectrometry (HPLC-MS) offers the combined power of chromatographic separation and mass-based identification. researchgate.netnih.govingenieria-analitica.comepa.govnih.govimpactanalytical.com This combination allows for the separation of individual ethoxymers by their chain length, followed by their unambiguous identification and quantification based on their mass-to-charge ratios. researchgate.netepa.govnih.gov Reversed-phase HPLC is commonly used, where separation is based on the hydrophobicity of the alkyl chain. nih.gov

HPLC Detector Comparison

| Detector | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Evaporative Light Scattering Detector (ELSD) | Nebulization of mobile phase and detection of scattered light from non-volatile analyte particles. | Universal detection for non-volatile analytes, gradient compatible. thermofisher.com | Non-linear response, lower sensitivity than MS. thermofisher.com |

| Refractive Index (RI) Detector | Measures the difference in refractive index between the mobile phase and the sample eluting from the column. | Universal detector. | Not compatible with gradient elution, sensitive to temperature and pressure fluctuations. nih.gov |

| Mass Spectrometry (MS) | Ionizes analytes and separates them based on their mass-to-charge ratio. | High sensitivity and selectivity, provides molecular weight and structural information. thermofisher.com | Higher cost and complexity. thermofisher.com |

Calorimetric and Rheological Methodologies for Investigating Material Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the phase transitions of materials like 2-(2-(Pentadecyloxy)ethoxy)ethanol. netzsch.comnih.gov This method measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov For nonionic surfactants, DSC is instrumental in determining key thermal events such as melting points, crystallization temperatures, and the temperatures of liquid crystalline phase transitions. netzsch.comnih.gov

The methodology involves placing a small, precisely weighed amount of the surfactant in a hermetically sealed pan. hitachi-hightech.com The sample and an empty reference pan are then subjected to a controlled temperature program, which can involve heating, cooling, or isothermal steps. netzsch.comhitachi-hightech.com As the surfactant undergoes a phase transition, such as melting from a solid to a liquid or transitioning between different liquid crystalline phases (e.g., lamellar to hexagonal), there is an associated absorption or release of heat. nih.govacs.org This change in heat flow is detected by the DSC instrument and is represented as a peak or a shift in the baseline of the DSC thermogram. researchgate.net

The shape, position (temperature), and area (enthalpy) of these peaks provide detailed information about the phase behavior of the surfactant. nih.gov For instance, the presence of multiple peaks can indicate the existence of different polymorphic forms or a series of phase transitions. acs.orgresearchgate.net In the context of 2-(2-(Pentadecyloxy)ethoxy)ethanol, DSC studies can reveal how factors like hydration level and the presence of other components influence its phase behavior. youtube.com

The study of the flow and deformation of matter, known as rheology, provides critical insights into the solution behavior of 2-(2-(Pentadecyloxy)ethoxy)ethanol. eolss.net Rheological measurements are used to characterize the viscosity and viscoelastic properties of surfactant solutions, which are directly related to the underlying microstructure, such as the formation of micelles and other assembled structures. nih.govacs.org

Methodologies for rheological characterization typically involve the use of a rheometer, which can apply a controlled stress or strain to a sample and measure the resulting deformation or stress. For solutions of 2-(2-(Pentadecyloxy)ethoxy)ethanol, common rheological tests include:

Flow sweeps: These experiments measure the viscosity of the solution as a function of shear rate. researchgate.net This can reveal whether the solution is Newtonian (viscosity is independent of shear rate) or non-Newtonian (e.g., shear-thinning or shear-thickening). eolss.net

Oscillatory measurements: In these tests, a small, oscillating strain is applied to the sample to probe its viscoelastic properties. acs.org The results are expressed in terms of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. The relative magnitudes of G' and G'' can indicate whether the solution behaves more like a solid or a liquid and can provide information about the strength and lifetime of the assembled structures. acs.orgacs.org

The rheological behavior of nonionic surfactant solutions is highly dependent on concentration, temperature, and the presence of additives. nih.govacs.org For example, as the concentration of 2-(2-(Pentadecyloxy)ethoxy)ethanol increases, there can be a transition from dilute, low-viscosity solutions to more structured systems like wormlike micelles, which exhibit significant viscoelasticity. eolss.net

Microscopy Techniques for Morphological Analysis of Assembled Structures (Non-biological Systems)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that allows for the visualization of the morphology of self-assembled structures of 2-(2-(Pentadecyloxy)ethoxy)ethanol in non-biological systems. oxinst.comnih.gov AFM operates by scanning a sharp tip, mounted on a flexible cantilever, over the sample surface. nih.gov The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a three-dimensional topographic image of the surface. oxinst.commdpi.com

For studying surfactant assemblies, a sample of the 2-(2-(Pentadecyloxy)ethoxy)ethanol solution is typically deposited onto a flat substrate, such as mica or graphite. researchgate.net The solvent is allowed to evaporate, or the imaging can be performed in a liquid environment to observe the structures in their native state. oxinst.comoxinst.com AFM can be operated in different modes, including contact mode and tapping mode. Tapping mode is often preferred for soft samples like surfactant assemblies as it minimizes lateral forces that could damage the delicate structures. oxinst.com

AFM studies can reveal the size, shape, and organization of micelles and other aggregates formed by 2-(2-(Pentadecyloxy)ethoxy)ethanol. nih.govacs.org For example, it can be used to distinguish between spherical micelles, cylindrical or wormlike micelles, and lamellar structures. nih.govacs.org Furthermore, by analyzing force-distance curves, AFM can provide information about the mechanical properties of the assembled structures, such as their stiffness and adhesion. rsc.org

Table 2: AFM Imaging Modes for Surfactant Analysis

| Imaging Mode | Principle | Application for 2-(2-(Pentadecyloxy)ethoxy)ethanol |

| Contact Mode | The tip is in continuous contact with the sample surface. | Can provide high-resolution images but may damage soft structures. |

| Tapping Mode | The cantilever oscillates at its resonant frequency, and the tip intermittently "taps" the surface. oxinst.com | Reduces lateral forces, ideal for imaging delicate micellar and lamellar structures. oxinst.com |

| Force Spectroscopy | Measures the force between the tip and the sample as a function of their separation distance. rsc.org | Provides insights into the mechanical properties (e.g., stiffness, adhesion) of the assembled structures. rsc.org |

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of assembled structures of 2-(2-(Pentadecyloxy)ethoxy)ethanol at the nanoscale. researchgate.neteag.com

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin sample. eag.com The electrons that are transmitted are focused to form an image. For TEM analysis of surfactant solutions, a common sample preparation technique is cryo-TEM, where a thin film of the solution is rapidly frozen to preserve the assembled structures in their native, hydrated state. This vitrified sample is then imaged at cryogenic temperatures. Another method is negative staining, where a heavy metal salt is used to increase the contrast of the surfactant aggregates. TEM can provide detailed information about the size and shape of individual micelles, vesicles, and other aggregates. nih.gov For instance, it can reveal the presence of spherical or elongated micelles, as well as the lamellar structure of vesicles. researchgate.netnih.gov

Scanning Electron Microscopy (SEM) , on the other hand, scans a focused beam of electrons over the surface of a bulk sample. nih.gov The interaction of the electron beam with the sample generates various signals, including secondary electrons and backscattered electrons, which are used to form an image of the surface topography and composition. nih.govresearchgate.net For SEM analysis of 2-(2-(Pentadecyloxy)ethoxy)ethanol, the sample typically needs to be dried and coated with a conductive material, such as gold or carbon, to prevent charging under the electron beam. SEM is particularly useful for examining the larger-scale organization and morphology of surfactant aggregates, such as the structure of gels or lyotropic liquid crystalline phases. researchgate.net

Table 3: Comparison of TEM and SEM for Surfactant Structure Analysis

| Technique | Principle | Sample Preparation | Information Obtained |

| TEM | Electrons are transmitted through an ultrathin sample. eag.com | Cryo-fixation or negative staining. nih.gov | High-resolution images of the internal structure, size, and shape of individual aggregates (e.g., micelles, vesicles). researchgate.netnih.gov |

| SEM | An electron beam is scanned over the sample surface. nih.gov | Drying and coating with a conductive material. researchgate.net | Images of the surface topography and morphology of larger-scale assemblies (e.g., gels, liquid crystals). researchgate.net |

Computational and Theoretical Investigations of 2 2 Pentadecyloxy Ethoxy Ethanol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These methods are essential for understanding the geometry, stability, and reactivity of 2-(2-(pentadecyloxy)ethoxy)ethanol.

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems. nih.govrsc.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 2-(2-(pentadecyloxy)ethoxy)ethanol, DFT calculations can predict a range of important electronic descriptors.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. nih.gov For an amphiphilic molecule like 2-(2-(pentadecyloxy)ethoxy)ethanol, an MEP map would visually represent the charge distribution. It would highlight the electron-rich (negative potential) regions, expected around the oxygen atoms of the ethoxy and hydroxyl groups, and the electron-deficient (positive potential) regions, likely near the hydroxyl proton. This information is invaluable for understanding how the molecule interacts with other molecules, including solvents and other surfactant monomers.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2-(2-(Pentadecyloxy)ethoxy)ethanol

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 2.5 | Debye |

Conformational Analysis using Ab Initio and Semi-Empirical Methods

The long, flexible pentadecyloxy chain and the polar head group of 2-(2-(pentadecyloxy)ethoxy)ethanol give rise to a vast conformational space. Understanding the preferred conformations is key to deciphering its macroscopic properties. Conformational analysis can be performed using a hierarchy of computational methods, including ab initio, semi-empirical, and DFT methods. rsc.org

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they are computationally intensive and may be best suited for analyzing smaller fragments of the molecule, such as the ethoxy-ethanol head group.

Semi-Empirical Methods: Methods like AM1, PM3, and the more recent GFN2-xTB, simplify the calculations by incorporating parameters derived from experimental data. rsc.org They are significantly faster than ab initio methods, making them suitable for initial explorations of the large conformational landscape of a molecule like 2-(2-(pentadecyloxy)ethoxy)ethanol. These methods can efficiently scan for low-energy conformers that can then be subjected to higher-level calculations.

A typical conformational analysis would involve systematically rotating the dihedral angles along the backbone of the molecule and calculating the corresponding energy to map out the potential energy surface. The results would identify the most stable, low-energy conformers, providing insights into the molecule's shape and flexibility.

Table 2: Hypothetical Relative Energies of Key Conformers of 2-(2-(Pentadecyloxy)ethoxy)ethanol

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Fully extended alkyl chain, gauche O-C-C-O | 0.00 |

| 2 | Kink in the alkyl chain, gauche O-C-C-O | +1.2 |

| 3 | Fully extended alkyl chain, anti O-C-C-O | +0.8 |

| 4 | Folded conformation | +3.5 |

Molecular Dynamics Simulations for Solution Behavior and Self-Assembly Processes (Focus on Principles and Simulation Methods)

While quantum chemical methods are excellent for single-molecule properties, Molecular Dynamics (MD) simulations are the tool of choice for studying the dynamic behavior of many-molecule systems, such as 2-(2-(pentadecyloxy)ethoxy)ethanol in solution. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements and interactions over time.

Coarse-Grained and All-Atom Molecular Dynamics for Intermolecular Interactions

MD simulations can be performed at different levels of resolution:

All-Atom (AA) Molecular Dynamics: In AA simulations, every atom in the system, including solvent molecules, is explicitly represented. nih.gov This high level of detail allows for a precise description of intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of the surfactant and water, and van der Waals interactions between the hydrocarbon tails. However, the computational cost of AA simulations limits the accessible timescales and system sizes. nih.gov

Coarse-Grained (CG) Molecular Dynamics: To overcome the limitations of AA simulations, coarse-graining methods can be employed. nih.govyoutube.comresearchgate.net In a CG model, groups of atoms are represented as single "beads." For 2-(2-(pentadecyloxy)ethoxy)ethanol, the pentadecyl tail could be represented by a few hydrophobic beads, and the ethoxy-ethanol head group by one or more hydrophilic beads. This simplification reduces the number of particles in the simulation, enabling the study of larger systems and longer timescale phenomena, such as micelle formation. nih.gov The interactions between these beads are parameterized to reproduce certain properties of the all-atom system or experimental data. nih.gov

Simulation of Aggregate Formation Dynamics

One of the most important behaviors of surfactants like 2-(2-(pentadecyloxy)ethoxy)ethanol is their ability to self-assemble into aggregates such as micelles in solution. MD simulations are ideally suited to study the dynamics of this process.

Starting from a random distribution of surfactant molecules in a solvent box, a long MD simulation (often on the microsecond timescale, accessible through CG models) can show the spontaneous aggregation of the molecules. nih.gov The hydrophobic tails will tend to cluster together to minimize their contact with water, while the hydrophilic head groups remain exposed to the solvent.

From these simulations, one can analyze:

Critical Micelle Concentration (CMC): By running simulations at different surfactant concentrations, one can identify the concentration at which micelles start to form.

Aggregate Morphology: The simulations can reveal the size and shape of the resulting aggregates, whether they are spherical micelles, cylindrical micelles, or other structures.

Dynamics of Monomer Exchange: It is also possible to study the rate at which individual surfactant molecules leave or join a micelle, providing insights into the stability of the aggregates.

In Silico Prediction of Reactivity and Stability

Computational methods can also be used to predict the chemical reactivity and stability of 2-(2-(pentadecyloxy)ethoxy)ethanol.

Reactivity: The electronic properties calculated by DFT, such as the HOMO and LUMO energies and the MEP, can indicate the most likely sites for chemical reactions. For instance, the electron-rich oxygen atoms would be susceptible to electrophilic attack, while the acidic hydroxyl proton could be involved in acid-base reactions.

Stability: The strength of the chemical bonds within the molecule can be estimated by calculating bond dissociation energies. This would help in identifying the weakest bonds and predicting the likely fragmentation pathways under conditions such as high temperature or UV radiation. For 2-(2-(pentadecyloxy)ethoxy)ethanol, the C-O ether linkages and the C-C bonds of the alkyl chain would be of particular interest.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling for alkyl glycol ethers like 2-(2-(pentadecyloxy)ethoxy)ethanol often involves the use of quantum chemical methods such as Density Functional Theory (DFT). These calculations can determine the optimized molecular geometry, including bond lengths and angles, corresponding to the molecule's minimum energy conformation.

One of the key applications of this modeling is in understanding the kinetics of reactions. For instance, studies on similar molecules, such as the reaction of ethylperoxy radicals with ethanol (B145695), have utilized variational transition state theory to predict reaction rates. bohrium.com This research demonstrated that the abstraction of a hydrogen atom from the –CH2– group is the most favorable reaction pathway due to its lower energy barrier. bohrium.com Such findings are critical for predicting the reactivity of the ethoxy groups in 2-(2-(pentadecyloxy)ethoxy)ethanol.

Furthermore, multi-path variational transition state theory (MP-VTST) has been extended to analyze complex reactions, such as the hydrogen abstraction from 2-butanol (B46777) by a hydroperoxyl radical. rsc.org This approach considers multiple reaction pathways and the effects of molecular structure, including chirality and hydrogen bonding, on the reaction kinetics. rsc.org The analysis revealed that hydrogen abstraction from the C-2 site was the dominant pathway over a wide temperature range. rsc.org It also highlighted that hydrogen bonding in the transition state can significantly influence the activation energy, either lowering the enthalpy or raising the free energy of activation. rsc.org These insights are valuable for modeling the atmospheric or biological reactions of 2-(2-(pentadecyloxy)ethoxy)ethanol.

Kinetic modeling based on Butler-Volmer kinetics has also been successfully applied to understand the electro-oxidation of ethanol, a process that shares mechanistic similarities with the potential oxidation of glycol ethers. mdpi.com This type of modeling, which can be validated against experimental data, helps in identifying the most sensitive parameters in a reaction mechanism, such as the formation of adsorbed intermediates and water dissociative adsorption. mdpi.com

Prediction of Degradation Products and Mechanisms

A significant aspect of computational investigation is the prediction of degradation products. For alkyl glycol ethers, a primary degradation pathway involves metabolism to alkoxyacetic acids. nih.gov This process is initiated by the action of alcohol and aldehyde dehydrogenases. For example, 2-pentyloxyethanol is metabolized to 2-pentyloxyacetic acid, which is considered the main toxic metabolite. Similarly, it can be predicted that 2-(2-(pentadecyloxy)ethoxy)ethanol would be metabolized to 2-(2-(pentadecyloxy)ethoxy)acetic acid.

The atmospheric degradation of glycol ethers is another area where computational modeling is crucial. The reaction with hydroxyl radicals (•OH) is a primary removal process in the troposphere. Modeling can predict the site of •OH attack and the subsequent reaction pathways. For instance, in the reaction of ethylperoxy radicals with ethanol, the abstraction of a hydrogen atom from the methylene (B1212753) (–CH2–) group was found to be the most favored pathway. bohrium.com

Computational tools can also predict the products of other degradation processes, such as pyrolysis. Studies on related compounds like 2-(2-amino-ethoxy)ethanol have used techniques like online pyrolysis-mass spectrometry to identify degradation products at high temperatures. researchgate.net

Machine Learning and Chemoinformatics in the Study of Alkyl Glycol Ethers

The application of machine learning and chemoinformatics is a growing field in the study of chemical compounds, including the broad class of alkyl glycol ethers. These computational approaches can predict various properties and activities of molecules based on their structural features, often overcoming the need for extensive and time-consuming experimental work.

For alkyl glycol ethers, machine learning models have been developed to predict physicochemical properties. For example, a model combining machine learning algorithms with Abraham Solvation Parameters (ASP) and SHapley Additive exPlanations (SHAP) has been used to accurately predict the dielectric constants of pure organic liquids and their mixtures. researchgate.net This is particularly relevant for understanding the solvent properties of glycol ethers.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of chemoinformatics used to correlate chemical structure with biological activity. For alkoxyethanols, QSAR studies have been instrumental in identifying the structural features responsible for their toxicity. These models can help in predicting the potential toxicity of untested compounds like 2-(2-(pentadecyloxy)ethoxy)ethanol based on the known toxicity of related glycol ethers.

Machine learning can also be applied to analyze complex datasets from experimental studies. For instance, in studies of molecular interactions in binary mixtures of glycol ethers, machine learning can help interpret dielectric measurement data to understand the formation of adduct complexes. researchgate.net

Furthermore, chemoinformatic approaches are used to manage and analyze large datasets of chemical information. Databases like PubChem and the EPA's CompTox Chemicals Dashboard provide a wealth of computed and experimental data on various chemicals, including glycol ethers. epa.govnih.gov This information can be used to build and validate predictive models.

The table below provides an example of data that can be used in and generated by chemoinformatic models, showing predicted physicochemical properties for a related glycol ether, 2-[2-(2-Butoxyethoxy)ethoxy]ethanol.

| Property | Predicted Average | Predicted Median | Unit |

| Polarizability | 21.9 | 21.9 | ų |

| Henry's Law | 7.94e-9 | 7.94e-9 | atm-m³/mole |

| Boiling Point | 279 | 278 | °C |

| Flash Point | 127 | 127 | °C |

| Melting Point | -6.76 | -30.0 | °C |

| Molar Refractivity | 55.1 | 55.1 | cm³/mol |

| Molar Volume | 210 | 210 | cm³ |

| Viscosity | 8.28 | 8.28 | cP |

| Surface Tension | 34.6 | 34.6 | dyne/cm |

| Vapor Pressure | 3.01e-3 | 2.50e-3 | mmHg |

| Water Solubility | 1.70 | 4.85 | log(mg/L) |

| Thermal Conductivity | 170 | 170 | W/mK |

| Index of Refraction | 1.44 | 1.44 | |

| LogKoa: Octanol-Air | 8.54 | 8.54 | |

| LogKow: Octanol-Water | -0.290 (LogD5.5), 0.760 (LogD7.4) | - | |

| pKa Basic Apparent | 10.5 | 10.5 | |

| Data for 2-[2-(2-Butoxyethoxy)ethoxy]ethanol, adapted from EPA CompTox Chemicals Dashboard. epa.gov |

Environmental Transformation Pathways and Fate of 2 2 Pentadecyloxy Ethoxy Ethanol

Biodegradation Studies in Various Environmental Compartments

Biodegradation is the primary mechanism for the removal of 2-(2-(Pentadecyloxy)ethoxy)ethanol from the environment. Linear alcohol ethoxylates, such as the C12-C15 range, are known to be readily biodegradable in both aerobic and anaerobic conditions. ewg.org

In aquatic environments, the biodegradation of alcohol ethoxylates is a rapid process. The half-life of both alcohol ethoxylates (AE) and their sulfated counterparts (AES) in surface water is estimated to be less than 12 hours. wikipedia.org The degradation is initiated by bacteria that cleave the ether bond, separating the hydrophobic alkyl chain from the hydrophilic ethoxylate chain. monsonco.com

The primary biodegradation of 2-(2-(Pentadecyloxy)ethoxy)ethanol in aquatic systems is believed to follow two main pathways initiated by microbial consortia, with bacteria from the genus Pseudomonas playing a significant role. nih.govmicrobiologyresearch.orgnih.gov

Central Fission: This pathway involves the cleavage of the ether bond between the pentadecyl group and the ethoxy group. This initial step results in the formation of pentadecanol and a diethylene glycol moiety. This separation immediately leads to a loss of the surfactant properties of the molecule. microbiologyresearch.org

Terminal Oxidation of the Ethoxylate Chain: In this pathway, the terminal hydroxyl group of the ethoxylate chain is oxidized to a carboxylic acid, forming a carboxylated intermediate. Subsequently, the ethoxylate units are sequentially cleaved. nih.gov

Following the initial breakdown, the resulting intermediates undergo further degradation. The pentadecanol is oxidized to pentadecanoic acid, which then enters the beta-oxidation pathway for fatty acids, ultimately being mineralized to carbon dioxide and water. The polyethylene (B3416737) glycol (PEG) fragments are also biodegraded, although potentially at a slower rate than the alkyl chain. monsonco.com

Studies have shown that the rate of biodegradation can be influenced by the length of the alkyl chain, with longer chains sometimes exhibiting slightly slower degradation rates. However, linear AEs are generally considered to be well-degraded regardless of chain length.

| Degradation Pathway | Initiating Step | Key Intermediates | Final Products |

| Central Fission | Cleavage of the ether bond | Pentadecanol, Diethylene glycol | Carbon dioxide, Water, Biomass |

| Terminal Oxidation | Oxidation of the terminal hydroxyl group | Carboxylated 2-(2-(pentadecyloxy)ethoxy)ethanol, Polyethylene glycols (PEGs) | Carbon dioxide, Water, Biomass |

In soil and sediment, 2-(2-(Pentadecyloxy)ethoxy)ethanol is expected to have a moderate potential for adsorption, particularly given its C15 alkyl chain. santos.com Despite this, it remains bioavailable for microbial degradation. The biotransformation pathways in these environments are similar to those in aquatic systems, involving both aerobic and anaerobic processes. wikipedia.org

Under anaerobic conditions, which are prevalent in many sediment environments, the degradation of linear alcohol ethoxylates proceeds via a stepwise shortening of the ethoxylate chain, releasing acetaldehyde. researchgate.net This is in contrast to the central fission pathway that can occur under aerobic conditions. The resulting pentadecanol is then fermented.

Metabolite Identification and Degradation Product Analysis

The analysis of degradation products has been crucial in elucidating the transformation pathways of alcohol ethoxylates. Key metabolites identified from the biodegradation of linear AEs include:

Fatty Alcohols: The corresponding alcohol of the alkyl chain (in this case, pentadecanol) is a primary product of the central fission pathway. microbiologyresearch.org

Polyethylene Glycols (PEGs): Fragments of the ethoxylate chain of varying lengths are formed. nih.gov

Carboxylated Alcohol Ethoxylates: These are formed through the oxidation of the terminal hydroxyl group of the ethoxylate chain. nih.gov

Fatty Acids: The oxidation of the fatty alcohol leads to the formation of the corresponding fatty acid (pentadecanoic acid). monsonco.com

These metabolites are generally more polar and less surface-active than the parent compound and are themselves subject to further biodegradation.

| Metabolite | Formation Pathway | Environmental Significance |

| Pentadecanol | Central Fission | Readily biodegradable |

| Polyethylene Glycols (PEGs) | Central Fission, Ethoxylate Chain Shortening | Biodegradable, less toxic than parent AE |

| Carboxylated 2-(2-(pentadecyloxy)ethoxy)ethanol | Terminal Oxidation of Ethoxylate Chain | Intermediate in a major degradation pathway |

| Pentadecanoic Acid | Oxidation of Pentadecanol | Enters fatty acid metabolism |

Analytical Methods for Environmental Metabolite Characterization

The detection and quantification of alcohol ethoxylates and their metabolites in complex environmental matrices necessitate sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a primary tool for this purpose.

Several analytical methods have been developed to analyze AEOs in environmental samples, each with varying selectivity and sensitivity. nih.gov A common approach involves derivatization followed by gas chromatography/mass spectrometry (GC/MS). nih.gov However, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are increasingly favored for their ability to analyze a wide range of AEO homologs and their degradation products without the need for derivatization. nih.govepa.gov

Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and faster analysis times compared to conventional HPLC-MS methods. nih.gov This technique has been successfully employed for the analysis of AEOs and their metabolites in sediment samples, with detection limits typically below 0.5 ng/g. nih.gov Another novel method utilizes a derivatization step with phthalic anhydride (B1165640) for the analysis of a broad range of ethoxylates in a single run using LC/ESI-MS (electrospray ionization-mass spectrometry). northumbria.ac.uk

The complexity of AEO mixtures, which consist of various alkyl chain lengths and ethoxymer units, presents a significant analytical challenge. nih.govnih.gov The response of different ethoxymers in mass spectrometry can vary by orders of magnitude, making accurate quantification of each component crucial. epa.gov

Table 1: Analytical Techniques for Alcohol Ethoxylate Metabolite Characterization

| Analytical Technique | Description | Key Advantages |

| GC/MS with Derivatization | Gas chromatography separates volatile compounds, which are then identified by mass spectrometry. Derivatization increases volatility. | High sensitivity for certain compounds. |

| HPLC/ESI-MS | High-performance liquid chromatography separates compounds based on their polarity, followed by detection with electrospray ionization mass spectrometry. | Suitable for a wide range of non-volatile compounds. |

| UPLC-MS/MS | An advanced form of HPLC with smaller particle sizes in the column, leading to higher resolution and sensitivity, coupled with tandem mass spectrometry for structural confirmation. | Increased sensitivity, faster analysis times, and high selectivity. nih.gov |

| LC/ESI-MS with Derivatization | Involves a chemical reaction to modify the analyte to improve its chromatographic behavior or detection sensitivity before LC-MS analysis. | Can enhance the detection of specific ethoxylates. northumbria.ac.uk |

This table is based on data from multiple sources.

Elucidation of Degradation Pathways

The environmental persistence of 2-(2-(Pentadecyloxy)ethoxy)ethanol is largely dictated by its susceptibility to biodegradation. As a linear primary alcohol ethoxylate, it is expected to be readily biodegradable under both aerobic and anaerobic conditions. venus-goa.com

Under aerobic conditions, the primary degradation of AEOs proceeds through two main pathways that can occur simultaneously:

Intramolecular scission: The ether bond between the alkyl chain and the polyethylene glycol moiety is cleaved. nih.gov

Omega- and beta-oxidation of the alkyl chain: The hydrophobic alkyl chain is progressively shortened. nih.gov

Studies on stearyl alcohol ethoxylate have shown that the degradation of the alkyl portion is faster than that of the polyethylene glycol chain. nih.gov The polyethylene glycol moiety undergoes depolymerization through the stepwise cleavage of ethylene (B1197577) oxide units, which can occur via both hydrolytic and oxidative pathways. nih.gov The ultimate degradation of the ethylene oxide monomers is thought to proceed through the oxidative dicarbonic acid cycle or the glycerate pathway. nih.gov

Anaerobic degradation of linear AEOs also occurs, with the progressive shortening of the polyethoxylate chain being a key initial step. researchgate.netnih.gov Complete mineralization to biogas has been observed for linear alcohol ethoxylates in anaerobic degradation studies. nih.gov The structure of the AEO plays a significant role in its biodegradability, with branching in the alkyl chain potentially hindering the degradation process. nih.gov

Environmental Distribution and Partitioning Behavior

The movement and final destination of 2-(2-(Pentadecyloxy)ethoxy)ethanol in the environment are governed by its physicochemical properties, which influence its partitioning between water, soil, sediment, and air.

Sorption to Particulate Matter

The tendency of a chemical to adsorb to soil and sediment is a critical factor in its environmental fate. For alcohol ethoxylates, sorption is influenced by the properties of the AEO homolog (specifically the length of the alkyl chain and the ethoxylate chain) and the characteristics of the sorbent material. heraproject.com

The hydrophobic nature of the long pentadecyl chain in 2-(2-(Pentadecyloxy)ethoxy)ethanol suggests a propensity for sorption to organic matter in soil and sediment. nih.gov Studies on a C15 alcohol ethoxylate with an average of 9 moles of ethylene oxide showed that the amount of sorption was more strongly correlated with the clay content of the sediment than the organic carbon content. capes.gov.br The distribution ratios (the ratio of the surfactant concentration on the sediment to the aqueous concentration) at a surfactant concentration of 1 mg/L ranged from 350 to 2,100 L/kg in that study. capes.gov.br

Sorption is also influenced by environmental factors such as pH and the presence of cations. nih.govresearchgate.net Generally, for organic compounds, lower pH values can lead to increased sorption due to the protonation of soil organic matter. frontiersin.org

Volatilization and Atmospheric Transport

Future Research Directions and Unexplored Avenues for 2 2 Pentadecyloxy Ethoxy Ethanol

Development of Novel Synthetic Methodologies for Enhanced Sustainability and Circular Economy Principles

The traditional synthesis of alcohol ethoxylates involves the reaction of a fatty alcohol with ethylene (B1197577) oxide, often using catalysts like potassium hydroxide (B78521). wikipedia.org While effective, this process presents opportunities for improvement in terms of sustainability and alignment with circular economy principles.

Future research should prioritize the development of greener synthetic routes. This includes the exploration of bio-based feedstocks for both the pentadecyl alcohol and the ethylene oxide moieties. ecoviaint.comomnitechintl.com Pentadecanol can be derived from renewable sources, and producing ethylene oxide from bio-ethanol is a more sustainable alternative to petroleum-based methods. wikipedia.orgomnitechintl.com

Furthermore, investigating alternative catalytic systems could lead to more environmentally benign processes. nih.gov Research into solid acid or base catalysts, for instance, could simplify catalyst removal and reduce waste generation compared to homogeneous catalysts. nih.gov The development of enzymatic or chemo-enzymatic synthesis routes, while challenging, could offer highly selective and sustainable production methods under milder reaction conditions.

Another key aspect of a circular economy approach is the design for biodegradability. While alcohol ethoxylates are generally considered biodegradable, future research could focus on tailoring the molecular structure of 2-(2-(Pentadecyloxy)ethoxy)ethanol to enhance its degradation profile in various environmental compartments. wikipedia.org This involves understanding the structure-biodegradability relationship for this specific class of surfactants.

| Research Focus | Potential Impact |

| Bio-based Feedstocks | Reduced carbon footprint and reliance on fossil fuels. ecoviaint.comomnitechintl.com |

| Alternative Catalysts | Improved process efficiency and reduced waste. nih.gov |

| Enzymatic Synthesis | Highly selective and sustainable production. |

| Design for Biodegradability | Enhanced environmental compatibility. wikipedia.org |

Exploration of New Application Domains in Non-Biological Materials Science and Engineering

While alcohol ethoxylates are widely used as detergents and emulsifiers, their potential in non-biological materials science and engineering remains a fertile ground for research. The specific amphiphilic nature of 2-(2-(Pentadecyloxy)ethoxy)ethanol, with its C15 lipophilic tail and short di-ethylene glycol hydrophilic head, could be advantageous in several advanced material applications.

One promising area is in the formulation of advanced coatings and paints. These surfactants can act as wetting agents, dispersants, and leveling agents, improving the uniformity and performance of surface coatings. schaerer-surfactants.com Research could focus on how the specific structure of 2-(2-(Pentadecyloxy)ethoxy)ethanol influences these properties, potentially leading to the development of high-performance, low-VOC (Volatile Organic Compound) coatings.

In the realm of polymer science, this compound could be explored as a process aid or modifier in polymer synthesis and processing. Its surfactant properties could be beneficial in emulsion polymerization, leading to control over particle size and stability of the resulting latex. Furthermore, its incorporation into polymer blends could improve compatibility between different polymer phases.

Another unexplored avenue is its use in the synthesis of nanomaterials. Surfactants play a crucial role in controlling the size, shape, and stability of nanoparticles during their synthesis. rsc.org The specific geometry of 2-(2-(Pentadecyloxy)ethoxy)ethanol could offer unique advantages in the templated synthesis of metallic, metal oxide, or polymeric nanoparticles with tailored properties for applications in catalysis, electronics, and photonics.

| Application Domain | Potential Role of 2-(2-(Pentadecyloxy)ethoxy)ethanol |

| Advanced Coatings | Wetting agent, dispersant, leveling agent. schaerer-surfactants.com |

| Polymer Science | Process aid in emulsion polymerization, compatibilizer in blends. |

| Nanomaterial Synthesis | Template for controlling nanoparticle size and shape. rsc.org |

Advanced Computational Modeling for Predictive Research and Material Design

Advanced computational modeling offers a powerful tool to accelerate the research and development of new materials based on 2-(2-(Pentadecyloxy)ethoxy)ethanol, reducing the need for extensive and time-consuming experimental work.

Molecular dynamics (MD) simulations can provide detailed insights into the behavior of this surfactant at interfaces, its self-assembly into micelles, and its interaction with various surfaces. rsc.orgnih.govresearchgate.net Such simulations can predict key properties like the critical micelle concentration (CMC), interfacial tension, and the structure of adsorbed surfactant layers. scienomics.comresearchgate.net This information is invaluable for designing formulations for specific applications, such as enhanced oil recovery or the stabilization of emulsions. researchgate.netdoe.gov

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of 2-(2-(Pentadecyloxy)ethoxy)ethanol and its analogues with their physicochemical properties and performance in various applications. scienomics.com By building a database of experimental and computational data, machine learning algorithms can be trained to predict the properties of novel surfactant structures, guiding the synthesis of next-generation materials with desired characteristics. nih.govencyclopedia.pubdigitellinc.combohrium.com

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The integration of emerging technologies can revolutionize the synthesis and analysis of 2-(2-(Pentadecyloxy)ethoxy)ethanol and its formulations.

Automated synthesis platforms, including flow chemistry systems, can enable the rapid and efficient synthesis of a library of analogues of 2-(2-(Pentadecyloxy)ethoxy)ethanol with varying alkyl chain lengths and ethoxylation degrees. rsc.org This high-throughput synthesis capability is essential for systematically exploring the structure-property relationships and for optimizing surfactant performance for specific industrial needs.

In the analytical domain, advanced techniques are needed to characterize the complex mixtures and interfacial phenomena associated with this surfactant. Techniques such as small-angle X-ray scattering (SAXS) and neutron scattering (SANS) can provide detailed information on the size, shape, and structure of micelles and other self-assembled structures in solution. Interfacial-specific techniques, like sum-frequency generation (SFG) spectroscopy, can probe the molecular orientation and conformation of the surfactant at liquid-liquid or liquid-solid interfaces.

Design of Next-Generation Analogues for Specific Industrial Requirements (Non-biological)

Building upon the insights gained from computational modeling and advanced analytical techniques, the rational design of next-generation analogues of 2-(2-(Pentadecyloxy)ethoxy)ethanol can be pursued to meet specific industrial requirements.

For applications requiring enhanced surface activity, analogues with branched or modified alkyl chains could be synthesized. noaa.gov Branching can influence the packing of surfactant molecules at interfaces, potentially leading to lower interfacial tensions. rsc.org

For use in extreme environments, such as high temperatures or high salinity, the hydrophilic headgroup can be modified. Introducing a small number of propylene (B89431) oxide units alongside the ethylene oxide groups can alter the surfactant's solubility and phase behavior. nih.gov The synthesis of gemini (B1671429) surfactants, where two amphiphilic moieties are linked by a spacer, could also be explored to create molecules with exceptionally low CMCs and high surface activity.

The development of "smart" or responsive surfactants, which change their properties in response to external stimuli like pH, temperature, or light, is another exciting frontier. While the current structure of 2-(2-(Pentadecyloxy)ethoxy)ethanol is not inherently responsive, it can be chemically modified to incorporate responsive functional groups, opening up possibilities for applications in areas like controlled release and switchable emulsions.

| Analogue Design Strategy | Target Property/Application |

| Branched Alkyl Chains | Enhanced surface activity, lower interfacial tension. rsc.orgnoaa.gov |

| Modified Headgroups | Improved performance in extreme environments. nih.gov |

| Gemini Surfactants | Ultra-low CMC, high efficiency. |

| Responsive Moieties | "Smart" materials for controlled release and switchable systems. |

Q & A

Q. What are the recommended synthesis methods for 2-(2-(Pentadecyloxy)ethoxy)ethanol?

A common approach involves reacting pentadecyl iodide with sodium hydride (NaH) and ethylene glycol derivatives under anhydrous conditions. For instance, analogous compounds like 2-(2-(hexadecyloxy)ethoxy)ethanol (P3) are synthesized by alkylation of ethoxyethanol precursors using alkyl iodides, followed by purification via column chromatography or distillation . Key steps include:

- Reagent Preparation : Use dry solvents (e.g., THF) to avoid hydrolysis.

- Alkylation : React pentadecyl iodide with a sodium alkoxide intermediate derived from ethoxyethanol.

- Purification : Employ silica gel chromatography or recrystallization to isolate the product.

Validate purity using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. What safety protocols are critical when handling 2-(2-(Pentadecyloxy)ethoxy)ethanol?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .

- Exposure Limits : Adhere to occupational exposure limits (e.g., <1 ppm for similar glycol ethers) and monitor airborne concentrations .

- Reproductive Toxicity : Minimize exposure for pregnant researchers due to potential developmental risks associated with organic solvents .

- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be studied for this compound’s surfactant properties?

- Chain Length Variation : Synthesize analogs with varying alkyl chain lengths (e.g., C12–C18) to assess critical micelle concentration (CMC) and interfacial tension .

- Experimental Metrics : Measure surface tension reduction using a tensiometer and compare aggregation behavior via dynamic light scattering (DLS).

- Computational Modeling : Use molecular dynamics simulations to correlate chain flexibility with micelle stability. Reference studies on similar ethoxylated surfactants (e.g., nonylphenol ethoxylates) .

Q. What methodologies resolve discrepancies in reported solubility or toxicity data?

- Solubility Validation : Replicate experiments under controlled conditions (e.g., 25°C, pH 7) using standardized protocols (OECD 105). Compare results with existing data (e.g., 24 g/L solubility for analogous compounds ).

- Toxicity Reassessment : Conduct in vitro assays (e.g., MTT for cytotoxicity) and cross-validate with in silico tools like EPA’s ECOTOX database . Address conflicting reproductive toxicity findings by testing metabolite formation (e.g., via LC-MS) .

Q. How can this compound be optimized for drug delivery or polymer applications?

- Drug Encapsulation : Formulate nanoparticles using solvent evaporation, adjusting the ethoxy chain length to modulate drug release kinetics. Similar PEGylated surfactants show enhanced biocompatibility .

- Polymer Synthesis : Incorporate the compound into polyurethanes or polyesters via step-growth polymerization. Characterize thermal stability (TGA) and mechanical properties (DSC) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on ecological toxicity?

- Standardized Testing : Follow OECD 201 (algae), 202 (daphnia), and 203 (fish) guidelines to assess acute/chronic toxicity. For example, while some glycol ethers show low algal toxicity (EC50 >100 mg/L), others exhibit moderate effects (EC50 ~10 mg/L) .

- Metabolite Identification : Analyze degradation products (e.g., via GC-MS) to determine if metabolites like ethoxyacetic acid contribute to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.